
2-(4-氟苯基)-2-吡咯烷-1-基乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to an ethanamine chain
科学研究应用
2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the effects of phenethylamines on neurotransmitter systems.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it likely interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
A study on similar compounds suggests that they have favorable pharmacokinetic properties . These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
It is known that similar compounds can have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects would be the result of the compound’s interactions with its targets and the subsequent changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylacetonitrile from 4-fluorobenzyl chloride and sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF).
Reduction to Fluorophenylacetaldehyde: The nitrile group in 4-fluorophenylacetonitrile is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).
Formation of the Pyrrolidine Ring: The aldehyde is then reacted with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid to form the desired pyrrolidine ring.
Reductive Amination: The final step involves the reductive amination of the intermediate with ammonia or an amine source to yield 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine.
Industrial Production Methods
Industrial production of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine
- 2-(4-Bromophenyl)-2-pyrrolidin-1-ylethanamine
- 2-(4-Methylphenyl)-2-pyrrolidin-1-ylethanamine
Uniqueness
2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target receptors, making it a valuable candidate for drug development.
属性
IUPAC Name |
2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRVQTGCNAGNJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390124 |
Source


|
| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876710-64-4 |
Source


|
| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)
![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)
![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

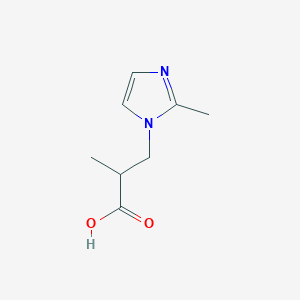

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)
![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)
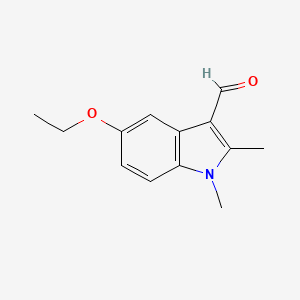
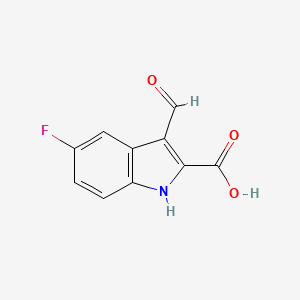
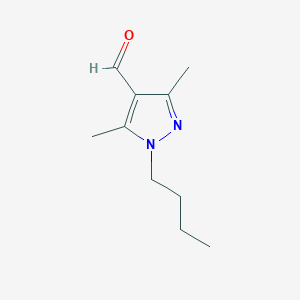
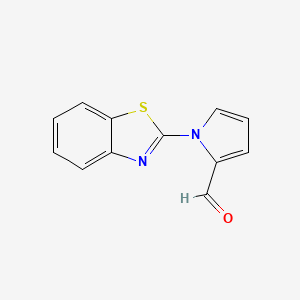

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)
